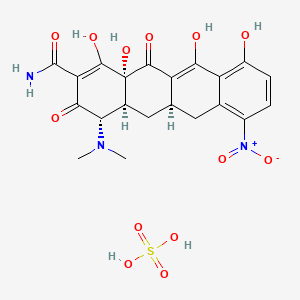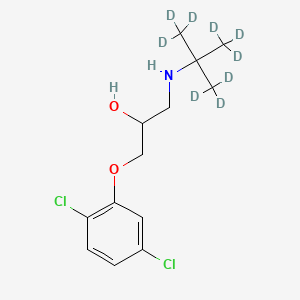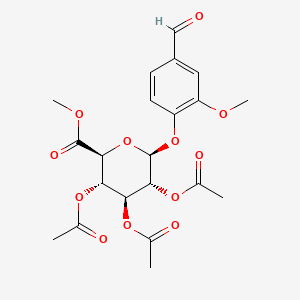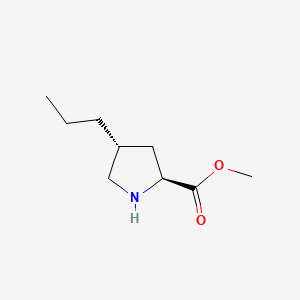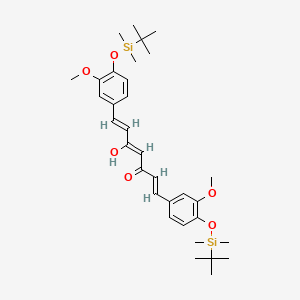![molecular formula C16H24N2O3 B587855 N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime CAS No. 1246834-00-3](/img/structure/B587855.png)
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime: is a chemical compound with the molecular formula C16H24N2O3. It is often used in biochemical research, particularly in the field of proteomics. This compound is known for its role in the synthesis of various organic molecules and its utility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime typically involves the reaction of tert-butyl carbamate with an appropriate aniline derivative. The reaction is often catalyzed by palladium and conducted under mild conditions. For instance, the palladium-catalyzed synthesis of N-tert-Butoxycarbonyl-protected anilines can be performed at room temperature using a combination of palladium(II) acetate and a suitable base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxime group, leading to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a protecting group in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of medicinal compounds, particularly in the synthesis of inhibitors and other bioactive molecules.
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime involves its role as a protecting group. The tert-butoxycarbonyl group is used to protect the amine functionality during chemical reactions, preventing unwanted side reactions. The oxime group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-tert-Butoxycarbonyl-protected anilines.
tert-Butyl esters:
Uniqueness
N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime is unique due to its combination of the tert-butoxycarbonyl protecting group and the oxime functionality. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-[2-[(Z)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYIZTWBFHYFZ-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/O)/C1=CC=CC=C1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
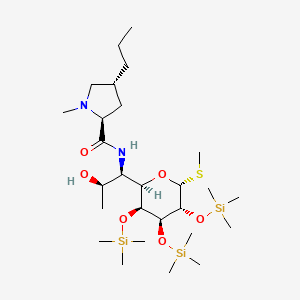
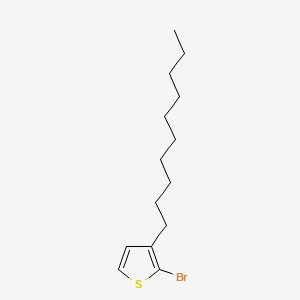

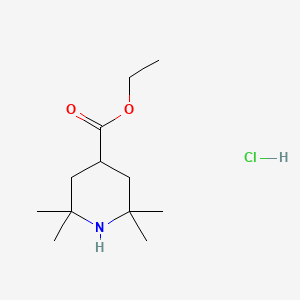
![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
